1H,5H-Thiepino[3,4-D]carbazole
Description
1H,5H-Thiepino[3,4-D]carbazole is a heterocyclic compound featuring a carbazole core fused with a thiepine ring (a seven-membered sulfur-containing ring). The thiepine moiety introduces unique electronic and steric properties due to sulfur’s electronegativity and the ring’s conformational flexibility. Carbazole-based compounds are widely studied for their pharmacological and materials science applications, with variations in substituents and fused rings significantly influencing their reactivity and bioactivity .
Properties
CAS No. |
161-45-5 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.347 |
IUPAC Name |
5-thia-12-azatetracyclo[9.7.0.01,7.013,18]octadeca-3,7,9,11,13,15,17-heptaene |
InChI |
InChI=1S/C16H13NS/c1-2-7-14-13(6-1)16-9-4-10-18-11-12(16)5-3-8-15(16)17-14/h1-8,10H,9,11H2 |
InChI Key |
LRTQOYXOVNYBQK-UHFFFAOYSA-N |
SMILES |
C1C=CSCC2=CC=CC3=NC4=CC=CC=C4C231 |
Synonyms |
1H,5H-Thiepino3,4-dcarbazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Carbazole Derivatives
Key Observations :
- The thiepine fusion in 1H,5H-Thiepino[3,4-D]carbazole distinguishes it from alkyl-substituted carbazoles (e.g., 3,6-dimethyl-1-isopentenylcarbazole) and bridged systems (e.g., methylene-bridged bis-carbazole). Sulfur’s presence may enhance π-conjugation and alter redox properties compared to nitrogen- or oxygen-containing analogs .
- Substituent positioning (e.g., 3,6-dimethyl groups) in carbazole derivatives significantly affects electronic transitions, as evidenced by UV maxima shifts .
Key Observations :
- Thiepine-fused carbazoles may require specialized cyclization conditions, whereas alkyl-substituted carbazoles are often isolated from natural sources or synthesized via electrophilic substitution .
- Bridged and hybrid carbazoles (e.g., oxadiazine derivatives) employ multi-step reactions, with yields influenced by substituent reactivity .
Table 3: Bioactivity Comparison
Key Observations :
- Sulfur-containing heterocycles (e.g., thiadiazoles) demonstrate potent antitumor activity, suggesting 1H,5H-Thiepino[3,4-D]carbazole may share similar mechanisms .
- Carbazole derivatives with electron-withdrawing groups (e.g., nitro) or hybrid frameworks (e.g., triazoles) show enhanced bioactivity due to improved binding affinity .
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